REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:10][CH2:11][CH3:12])(=[O:9])[C:4]([O:6]CC)=O.[CH2:13]([O:20][C:21]1[CH:26]=[CH:25][C:24]([C:27](=[O:29])[CH3:28])=[CH:23][CH:22]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1COCC1>[CH2:11]([O:10][C:3](=[O:9])[C:4](=[O:6])[CH2:28][C:27]([C:24]1[CH:25]=[CH:26][C:21]([O:20][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:22][CH:23]=1)=[O:29])[CH3:12] |f:0.1|
|
Name
|
|
Quantity
|
12.87 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 5 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
was added dropwise over a period of 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated to 70° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then quenched with cold aqueous NH4Cl solution
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CC(=O)C1=CC=C(C=C1)OCC1=CC=CC=C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 147% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |